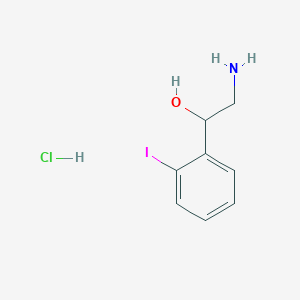

2-Amino-1-(2-iodophenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(2-iodophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H11ClINO It is characterized by the presence of an amino group, an iodophenyl group, and an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride typically involves the iodination of 2-phenylethanol followed by the introduction of an amino group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent amination step can be achieved using ammonia or an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The amino and iodophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted phenyl or amino derivatives.

Aplicaciones Científicas De Investigación

2-Amino-1-(2-iodophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride

- 2-Amino-1-(2-fluorophenyl)ethanol hydrochloride

Comparison: 2-Amino-1-(2-iodophenyl)ethanol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Actividad Biológica

2-Amino-1-(2-iodophenyl)ethanol hydrochloride, with the molecular formula C8H10ClINO and a molecular weight of approximately 299.54 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group (-OH), an amino group (-NH2), and an iodine atom attached to a phenyl ring, which contributes to its unique chemical properties and biological reactivity.

The structural uniqueness of this compound is significant for its biological activity. The presence of the iodine atom may enhance pharmacological properties by affecting receptor binding affinities and metabolic stability, potentially leading to improved therapeutic effects compared to similar compounds without iodine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antidepressant and neuroprotective agent. Its interactions with various biological systems are crucial for understanding its pharmacodynamics. The following sections detail specific areas of biological activity.

1. Antidepressant Activity

Preliminary studies suggest that this compound may have antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems, similar to other compounds in its class, although specific pathways remain to be fully elucidated.

2. Neuroprotective Effects

The compound has been studied for its neuroprotective potential, which may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells. Such effects are critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit varied biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(2-methylphenyl)ethanol | C9H13NO | Contains a methyl group instead of iodine; studied for similar activities. |

| 3-Amino-1-(3-chlorophenyl)propanol | C10H12ClN | Features a chlorine atom; used in pharmacological contexts. |

| 4-Amino-1-(4-bromophenyl)butanol | C10H12BrN | Contains a bromine atom; exhibits different receptor interactions compared to iodine-containing compounds. |

The presence of iodine in this compound may enhance lipophilicity and alter interaction profiles with biological targets, potentially leading to unique therapeutic effects.

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Antidepressant Studies : Similar compounds have shown efficacy in preclinical models of depression, suggesting that further investigation into this compound could yield promising results.

- Neuroprotection : Studies on related ethanolamine derivatives indicate potential neuroprotective properties through mechanisms involving inhibition of neuronal apoptosis and reduction of oxidative stress markers .

Propiedades

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009330-05-5 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.